Cas no 848243-26-5 (2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester
- 2-CYCLOPROPYLMETHOXY-3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIDINE
- Pyridine, 2-(cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(Cyclopropylmethoxy)pyridin-3-boronic acid pinacol ester
- AB31072
- FD10336
- V7962
- A840948
- 4-[[4-[(4-aminophenyl)sulphonyl]phenyl]amino]-4-oxobutyricacid
- 2-(Cyclopropylmethoxy)-3-(
- 2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (ACI)
- 2-(Cyclopropylmethoxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- AS-48842
- AKOS015840787
- DTXSID80590338
- 848243-26-5
- AIAYOCZAXFFYCD-UHFFFAOYSA-N
- MFCD07366723
- SCHEMBL12098073
-
- MDL: MFCD07366723
- Inchi: 1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-6-5-9-17-13(12)18-10-11-7-8-11/h5-6,9,11H,7-8,10H2,1-4H3
- InChI Key: AIAYOCZAXFFYCD-UHFFFAOYSA-N
- SMILES: N1C(OCC2CC2)=C(B2OC(C)(C)C(C)(C)O2)C=CC=1
Computed Properties
- Exact Mass: 275.16900
- Monoisotopic Mass: 275.1692737 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 275.15
- Topological Polar Surface Area: 40.6
Experimental Properties
- PSA: 40.58000
- LogP: 2.16960
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Security Information
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C991610-500mg |
2-Cyclopropylmethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine |
848243-26-5 | 500mg |
$236.00 | 2023-05-18 | ||
Chemenu | CM134070-5g |
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
848243-26-5 | 95+% | 5g |
$489 | 2021-08-05 | |
Chemenu | CM134070-1g |
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
848243-26-5 | 95+% | 1g |
$97 | 2021-08-05 | |
abcr | AB167646-5 g |
2-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester; . |
848243-26-5 | 5g |
€844.40 | 2023-05-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10892-1 G |
2-(cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
848243-26-5 | 95% | 1g |
¥ 1,379.00 | 2021-05-07 | |
Matrix Scientific | 026133-500mg |
2-Cyclopropylmethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine |
848243-26-5 | 500mg |
$163.00 | 2023-09-09 | ||
1PlusChem | 1P003FHN-1g |
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
848243-26-5 | 97% | 1g |
$153.00 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10892-1G |
2-(cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
848243-26-5 | 95% | 1g |
¥ 1,379.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044699-5g |
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
848243-26-5 | 98% | 5g |
¥4368.00 | 2024-07-28 | |
TRC | C991610-100mg |
2-Cyclopropylmethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine |
848243-26-5 | 100mg |
$81.00 | 2023-05-18 |
2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on 2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Professional Introduction to Compound with CAS No. 848243-26-5 and Product Name: 2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The compound with the CAS number 848243-26-5 and the product name 2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this compound, particularly the presence of a cyclopropylmethoxy group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel boronic acid derivatives due to their utility in Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the synthesis of complex organic molecules, including biologically active compounds. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound serves as an excellent handle for such transformations, facilitating the construction of diverse molecular architectures. This feature is particularly valuable in the context of fragment-based drug design, where rapid and efficient assembly of pharmacophores is essential.
The cyclopropylmethoxy substituent adds another layer of complexity to this molecule. Cyclopropyl groups are known to enhance metabolic stability and binding affinity in many drug candidates. The methoxy group further modulates the electronic properties of the pyridine ring, potentially influencing its interaction with biological targets. Such structural elements are often rationally incorporated into drug molecules to optimize their pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. Pyridine is a versatile heterocyclic scaffold that appears in numerous FDA-approved drugs. Its ability to engage with various biological targets makes it an attractive motif for drug design. The compound under discussion combines the pyridine core with functional groups that enhance its reactivity and selectivity. This combination positions it as a valuable tool for exploring new therapeutic avenues.
One of the most exciting aspects of this compound is its potential application in the development of small-molecule inhibitors for protein-protein interactions (PPIs). PPIs are critical targets for drug discovery due to their involvement in numerous disease pathways. However, they pose significant challenges due to their large binding surfaces and lack of well-defined binding pockets. Boronic acid derivatives have shown promise in modulating PPIs by forming reversible covalent bonds with specific residues on the target proteins. The unique structure of this compound may enable it to interact with PPIs in a novel manner.
Furthermore, the compound's suitability for library screening and high-throughput screening (HTS) campaigns cannot be overstated. Its well-defined structure and moderate solubility make it an ideal candidate for inclusion in large-scale screening efforts aimed at identifying novel bioactive molecules. Such screens are instrumental in accelerating the drug discovery process by rapidly identifying hits that can be further optimized.
The synthesis of this compound also showcases advancements in boron chemistry. The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a boronic acid equivalent highlights the growing reliance on stable boronic acid analogs in synthetic organic chemistry. These analogs offer several advantages over traditional boronic acids, including improved stability under various reaction conditions and reduced sensitivity to moisture. This makes them particularly useful in industrial-scale synthesis.
In conclusion, the compound with CAS No. 848243-26-5 and product name 2-(Cyclopropylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a valuable asset for researchers working on next-generation therapeutics. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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